VER 155008-d6
Description
Interaction with Heat Shock Protein 70 (Hsp70) Family Members
VER-155008 exhibits a notable interaction profile with various members of the Hsp70 family, which are crucial for protein homeostasis. Its inhibitory effects are not limited to a single Hsp70 isoform but extend to several key members, albeit with varying affinities.
VER-155008 is a potent inhibitor of the inducible Hsp70, the constitutively expressed Heat Shock Cognate 70 (Hsc70 or HSPA8), and the 78 kDa glucose-regulated protein (Grp78 or HSPA5), which resides in the endoplasmic reticulum. apexbt.comnih.govselleckchem.com In cell-free assays, VER-155008 demonstrates the highest potency against Hsp70, with a reported 50% inhibitory concentration (IC50) of 0.5 µM. selleckchem.comresearchgate.net Its inhibitory activity against Hsc70 and Grp78 is also significant, with IC50 values of 2.6 µM for both. selleckchem.commedchemexpress.com
The binding affinity of VER-155008 has also been quantified. It binds to Hsc70 with a dissociation equilibrium constant (Kd) of 0.3 µM. nih.govoup.com For Grp78, the reported Kd is 80 nM. acs.org These values underscore the compound's strong interaction with these essential chaperones.
| Hsp70 Family Member | IC50 | Kd |
| Hsp70 | 0.5 µM | 0.3 µM |
| Hsc70 | 2.6 µM | 0.3 µM |
| Grp78 (BiP) | 2.6 µM | 80 nM |
A key characteristic of VER-155008 is its high selectivity for the Hsp70 family over other molecular chaperones, such as Hsp90. selleckchem.com It displays a more than 100-fold selectivity for Hsp70 over Hsp90β. selleckchem.com The IC50 value for Hsp90β is reported to be greater than 200 µM, indicating a significantly lower affinity for this chaperone. rndsystems.comtocris.com This selectivity is crucial as it allows for the specific targeting of Hsp70-dependent pathways.
Mode of Hsp70 ATPase Inhibition by VER-155008
The inhibitory effect of VER-155008 stems from its direct interaction with the ATPase domain of Hsp70, which is fundamental to the chaperone's function.
VER-155008 functions as an ATP-competitive inhibitor. nih.govhsp70.com It directly binds to the nucleotide-binding domain (NBD) of Hsp70, the same pocket where ATP binds. apexbt.comnih.govscbt.com X-ray crystallography studies have confirmed that VER-155008 occupies the ATP-binding pocket of Hsc70. researchgate.nettandfonline.com The adenosine (B11128) portion of VER-155008 establishes protein interactions that mirror those of ATP's adenosine moiety. e-century.us This competitive binding effectively prevents ATP from associating with the chaperone, thereby inhibiting its ATPase activity. scbt.com
The binding of VER-155008 to the NBD has profound consequences for the allosteric regulation of Hsp70. The chaperone's function relies on intricate communication between its NBD and the substrate-binding domain (SBD). By occupying the NBD, VER-155008 arrests it in a half-open conformation. nih.govpdbj.org This conformational lock prevents the allosteric signals that are normally transmitted between the two domains upon ATP binding and hydrolysis, ultimately disrupting the chaperone's ability to properly cycle between substrate-binding and release states. nih.govhsp70.com
VER-155008 actively competes with both ATP and ADP for binding to Hsp70. nih.gov Its presence slows down the rate of nucleotide association. nih.gov Crucially, the binding of VER-155008 does not trigger the conformational changes that lead to the low-affinity substrate-binding state, which is normally induced by ATP. nih.gov This effectively stalls the Hsp70 chaperone cycle. By preventing the hydrolysis of ATP to ADP, which is essential for the high-affinity binding of substrate proteins, VER-155008 inhibits the chaperone's protein folding and refolding capabilities. researchgate.netfrontiersin.org
Properties
Molecular Formula |
C₂₅H₁₇D₆Cl₂N₇O₄ |
|---|---|
Molecular Weight |
562.44 |
Synonyms |
5’-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine-d6; |
Origin of Product |
United States |
Molecular Mechanism of Action of Ver 155008
Structural Basis of VER-155008-Hsp70 Interactions
The precise mechanism of inhibition by VER-155008 has been elucidated through structural studies, primarily X-ray crystallography, which reveal the atomic-level details of its interaction with the Hsp70 NBD.
Analysis of Binding Pocket Interactions via Crystallography
Crystallographic analysis of VER-155008 in complex with the NBD of both human Hsp70 (PDB ID: 4IO8) and bovine Hsc70 (PDB ID: 3FZL) has provided a clear picture of its binding mode. VER-155008, being an adenosine (B11128) derivative, positions its adenine (B156593) moiety in the same location as the adenine of ATP.
Key interactions within the ATP-binding pocket stabilize the inhibitor. The adenine ring of VER-155008 forms a hydrogen bond with the side chain of Serine 275 (S275). The ribose portion of the inhibitor also plays a crucial role, with its 2'-hydroxyl group forming a direct hydrogen bond with the side chain of Lysine 271 (K271) and the 3'-hydroxyl forming a water-mediated hydrogen bond with Aspartate 234 (D234). Furthermore, the purine (B94841) ring of VER-155008 engages in π-stacking interactions with the side chain of Arginine 272 (R272), which further anchors the inhibitor in the binding site. These interactions collectively account for the high-affinity binding of VER-155008 to the Hsp70 NBD.
Table 2: Crystallographic Data for VER-155008-Hsp70 NBD Complex
| PDB ID | Protein | Interacting Residues | Key Interactions | Reference |
|---|---|---|---|---|
| 4IO8 | Human Hsp70 NBD | K271, R272, S275 | Hydrogen bonds, π-stacking | |
| 3FZL | Human Hsc70 NBD (with Bag-1) | Arg272 | Repositioning upon binding |
Conformational Changes Induced in Hsp70 by VER-155008 Binding
The binding of VER-155008 to the NBD does more than simply block the ATP-binding site; it induces and stabilizes a specific conformation of the Hsp70 protein. Structural overlays of the VER-155008-bound NBD with the ADP-bound state show that the inhibitor traps the NBD in a conformation that is very similar to the ADP-bound state. Specifically, VER-155008 arrests the NBD in what is described as a "half-open" conformation.
This induced conformation is critical to the inhibitor's mechanism. By locking the NBD in an ADP-like state, VER-155008 prevents the major conformational changes that are normally triggered by ATP binding and are essential for substrate release. The allosteric signal that communicates from the NBD to the SBD to open the substrate-binding cleft is effectively blocked. Consequently, Hsp70 is unable to complete its functional cycle, cannot release its client proteins, and its chaperoning activity is inhibited. This inability to transition to the low-affinity, ATP-bound state is a key outcome of the conformational arrest induced by VER-155008.
Cellular and Biochemical Research Effects of Ver 155008
Modulation of Cellular Proliferation and Viability
VER-155008 has been shown to inhibit the proliferation of a wide array of human tumor cell lines. tocris.commedchemexpress.comnih.gov This inhibitory effect is a key aspect of its potential as an anti-cancer agent.
Inhibition Across Diverse Cancer Cell Lines (e.g., Breast, Colon, Lung, Prostate, Pheochromocytoma, Anaplastic Thyroid Carcinoma)
The anti-proliferative activity of VER-155008 has been documented across a variety of cancer types. In breast cancer, cell lines such as BT474 and MDA-MB-468 have shown susceptibility to the compound. medchemexpress.comnih.gov Similarly, colon cancer cell lines, including HCT116 and HT29, have demonstrated inhibited proliferation in the presence of VER-155008. medchemexpress.comnih.gov
Research on non-small-cell lung cancer (NSCLC) has indicated that VER-155008 significantly inhibits proliferation and cell cycle progression. nih.gov Studies on the pheochromocytoma cell line PC12 have revealed that VER-155008 can reduce cell proliferation at relatively low doses. nih.gove-century.us Furthermore, in anaplastic thyroid carcinoma (ATC) cells, VER-155008 has been observed to increase the percentage of dead and vacuolated cells. nih.gov The compound also suppresses the proliferation of prostate cancer cells. researchgate.net
Below is a table summarizing the inhibitory effects of VER-155008 on various cancer cell lines.
| Cell Line | Cancer Type | Observed Effects | Citations |
| BT474 | Breast Cancer | Inhibition of proliferation, induction of apoptosis | medchemexpress.comnih.gov |
| MDA-MB-468 | Breast Cancer | Inhibition of proliferation | medchemexpress.comnih.gov |
| HCT116 | Colon Cancer | Inhibition of proliferation, induction of non-caspase dependent cell death | medchemexpress.comnih.gov |
| HT29 | Colon Cancer | Inhibition of proliferation | medchemexpress.comnih.gov |
| A549 | Non-Small-Cell Lung Cancer | Inhibition of proliferation, cell cycle progression, and sensitization to radiation | nih.gov |
| H1975 | Non-Small-Cell Lung Cancer | Inhibition of cell proliferation | selleckchem.com |
| PC12 | Pheochromocytoma | Reduced proliferation and induction of apoptosis | nih.gove-century.us |
| 8505C | Anaplastic Thyroid Carcinoma | Reduced cell viability | selleckchem.com |
| FRO | Anaplastic Thyroid Carcinoma | Reduced cell viability | selleckchem.com |
| MSTO-211H | Pleural Mesothelioma | Suppression of cell viability and colony formation | aacrjournals.orgnih.gov |
| NCI-H2452 | Pleural Mesothelioma | Suppression of cell viability and colony formation | aacrjournals.orgnih.gov |
| NCI-H28 | Pleural Mesothelioma | Suppression of cell viability and colony formation | aacrjournals.orgnih.gov |
| LNCaP95 | Prostate Cancer | Suppression of proliferation | medchemexpress.com |
Concentration and Time-Dependent Effects on Cell Growth
The inhibitory effects of VER-155008 on cell growth are both concentration- and time-dependent. For instance, in anaplastic thyroid carcinoma cells (8505C and FRO), VER-155008 was found to reduce cell viability in a manner that depended on both the dose and the duration of treatment. selleckchem.com Similarly, in mesothelioma cell lines, VER-155008 suppressed cell viability in a dose-dependent manner when cultured for 72 hours with concentrations ranging from 0.5 to 40.0 μM. researchgate.netaacrjournals.org In the pheochromocytoma cell line PC12, a CCK8 proliferation assay demonstrated that VER-155008 suppresses cell viability in a dose-dependent fashion. nih.gov
Induction of Regulated Cell Death Pathways
VER-155008 has been found to induce regulated cell death through multiple pathways, including apoptosis and paraptosis. caymanchem.comstressmarq.com
Mechanisms of Apoptosis Induction (Caspase-Dependent and -Independent)
VER-155008 can trigger apoptosis through both caspase-dependent and caspase-independent mechanisms. nih.govstressmarq.com In BT474 breast cancer cells, VER-155008 induces apoptosis that is dependent on caspase-3/7 activity. nih.gov Conversely, in HCT116 colon carcinoma cells, it prompts a non-caspase dependent form of cell death. nih.gov The compound has also been shown to induce apoptosis in various human tumor cell lines, including pheochromocytoma cells. medchemexpress.comnih.gove-century.us Furthermore, studies have shown that VER-155008 can potentiate the apoptotic effects of Hsp90 inhibitors in certain cancer cell lines. caymanchem.comnih.gov
Induction of Paraptosis Requiring De Novo Protein Synthesis
In anaplastic thyroid carcinoma (ATC) cells, VER-155008 has been shown to induce a form of programmed cell death called paraptosis. caymanchem.comnih.govbiomol.com This process is characterized by extensive cytoplasmic vacuolation, dilation of the endoplasmic reticulum (ER), and an increase in ER stress markers such as Bip and CHOP. nih.govfrontiersin.org A key finding is that this induction of paraptosis is independent of caspases. nih.gov Interestingly, the paraptotic effects of VER-155008 in ATC cells can be diminished by pretreatment with cycloheximide, indicating that this form of cell death requires new protein synthesis. nih.gov
Impact on Cellular Signaling Pathways
VER-155008 exerts its effects by modulating key cellular signaling pathways. As an inhibitor of Hsp70, it binds to the ATPase domain of the protein. tocris.come-century.usbpsbioscience.com This action leads to the destabilization and degradation of Hsp90 client proteins, such as Raf-1 and Her-2, in several cancer cell lines. stressmarq.comhsp70.com
In pheochromocytoma cells, VER-155008 has been found to down-regulate the phosphorylation of proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways. nih.gove-century.us Similarly, in mesothelioma cells, VER-155008 was observed to reduce the expression of phosphorylated Akt (p-Akt), a key component of the PI3K/AKT pathway. aacrjournals.orgnih.gov This inhibition of critical signaling cascades contributes to the observed G1 cell cycle arrest and inhibition of proliferation in these cells. nih.gov
Downregulation of PI3K/AKT/mTOR Pathway Phosphorylation
Research has demonstrated that VER-155008 can suppress tumor progression by down-regulating the phosphorylation of the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov In pheochromocytoma cells, treatment with VER-155008 led to a decrease in the phosphorylation levels of key proteins in this pathway. nih.govnih.gov Specifically, western blot analysis has shown that VER-155008 treatment results in the downregulation of phosphorylated AKT (p-AKT), while the total AKT levels remain stable. researchgate.net This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism behind the anti-tumor effects of VER-155008. nih.govnih.govmdpi.com In pleural mesothelioma, VER-155008 has been shown to disrupt the PI3K/AKT/mTOR pathway, which contributes to the suppression of tumor proliferation. frontiersin.org
Modulation of MEK/ERK Signaling Cascade Phosphorylation
In addition to its effects on the PI3K/AKT/mTOR pathway, VER-155008 also modulates the MEK/ERK signaling cascade. nih.govnih.govmdpi.com Studies in pheochromocytoma cells have revealed that VER-155008 down-regulates the phosphorylation of components within the MEK/ERK pathway. nih.govnih.gov The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes like proliferation and survival. aging-us.commdpi.com By inhibiting the phosphorylation and activation of proteins such as ERK1/2, VER-155008 can effectively inhibit cancer cell growth. nih.govmdpi.com
Effects on Chaperone Networks and Client Proteins
VER-155008's primary action as an Hsp70 inhibitor has significant repercussions for the broader network of molecular chaperones and their client proteins, many of which are crucial for cancer cell survival and proliferation.
Destabilization and Degradation of Hsp90 Client Oncoproteins (e.g., Raf-1, Her-2, CDK4)
Although VER-155008 does not directly inhibit Hsp90, its inhibition of Hsp70 leads to the destabilization and subsequent degradation of Hsp90 client proteins. researchgate.netmedchemexpress.com Hsp70 acts as a co-chaperone for Hsp90, and its inhibition disrupts the proper functioning of the Hsp90 chaperone complex. nih.gov This disruption results in the degradation of several oncogenic client proteins, including:
Raf-1: A key component of the MEK/ERK signaling pathway. hsp70.comnih.gov
Her-2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase often overexpressed in breast cancer. hsp70.comnih.govmdpi.com
CDK4 (Cyclin-Dependent Kinase 4): A crucial regulator of the cell cycle. nih.govmdpi.com
Studies in HCT116 and BT474 carcinoma cells have shown that VER-155008 induces the degradation of these client proteins. medchemexpress.comnih.govresearchgate.net This degradation is a key mechanism by which VER-155008 exerts its anti-proliferative and pro-apoptotic effects.
Influence on Other Co-Chaperones and Stress Response Proteins (e.g., HSP27, HOP, HSP90β)
The impact of VER-155008 extends to other co-chaperones and stress response proteins. In prostate cancer cells, treatment with VER-155008 has been shown to significantly inhibit the expression of:
HSP27: A small heat shock protein involved in stress resistance and apoptosis. nih.gov
HOP (Hsp70/Hsp90 Organizing Protein): A co-chaperone that facilitates the interaction between Hsp70 and Hsp90. nih.govimrpress.com
HSP90β: One of the two major cytoplasmic isoforms of Hsp90. nih.govimrpress.com
Interestingly, the expression of HSP40, HSP60, and HSP90α remained unchanged in the same study, suggesting a degree of specificity in the downstream effects of Hsp70 inhibition by VER-155008. nih.gov
Cell Cycle Perturbation by VER-155008
By disrupting key signaling pathways and protein functions, VER-155008 significantly impacts the cell cycle, leading to arrest at critical checkpoints.
Induction of Cell Cycle Arrest (e.g., G1 phase, G2/M phase)
VER-155008 has been shown to induce cell cycle arrest in various cancer cell lines. In androgen-sensitive prostate cancer cells (LNCaP), treatment with VER-155008 leads to G1 cell cycle arrest. nih.gov This is consistent with the observed degradation of CDK4, a key regulator of the G1/S transition. nih.govfrontiersin.org In pheochromocytoma cells, VER-155008 has been observed to induce an increase in the percentage of cells in the G0/G1 phases of the cell cycle, while decreasing the percentages in the S and G2 phases. nih.gov Furthermore, in pleural mesothelioma, VER-155008 has been reported to induce G1 phase arrest. frontiersin.orgresearchgate.net There is also evidence suggesting that Hsp70 inhibitors can cause G2/M phase arrest in some cancer cell types. nih.govresearchgate.net
Table 1: Effects of VER-155008 on Cellular Signaling and Protein Expression
| Cellular Process | Target Pathway/Protein | Observed Effect of VER-155008 | Cell Line Examples |
|---|---|---|---|
| Signaling | PI3K/AKT/mTOR | Downregulation of phosphorylation | Pheochromocytoma, Pleural Mesothelioma |
| MEK/ERK | Downregulation of phosphorylation | Pheochromocytoma | |
| Protein Chaperoning | Raf-1 | Degradation | HCT116, BT474 |
| Her-2 | Degradation | HCT116, BT474 | |
| CDK4 | Degradation | H1299, A375 | |
| HSP27 | Decreased expression | Prostate cancer cells | |
| HOP | Decreased expression | Prostate cancer cells | |
| HSP90β | Decreased expression | Prostate cancer cells | |
| Cell Cycle | Cell Cycle Progression | G1 phase arrest | LNCaP, Pleural Mesothelioma |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 17-AAG |
| AKT |
| Bevacizumab |
| CDK4 |
| Cyclin B1 |
| EGCG |
| ERK |
| Geldanamycin |
| Her-2 |
| HOP |
| HSP27 |
| HSP40 |
| HSP60 |
| Hsp70 |
| Hsp90 |
| HSP90β |
| Kaempferol |
| MEK |
| MKT-077 |
| mTOR |
| PES |
| PI3K |
| Raf-1 |
| Sorafenib |
| TPL |
| VER-155008 |
| VER 155008-d6 |
Role of Hsp70 Inhibition in Cell Cycle Progression
The inhibition of Heat shock protein 70 (Hsp70) by the small molecule inhibitor VER-155008 has been shown to significantly impact cell cycle progression, primarily by inducing cell cycle arrest. This effect is a key component of its anti-proliferative activity observed in various cancer cell lines.
In studies involving non-small-cell lung cancer (NSCLC) cells, VER-155008 has been demonstrated to inhibit cell proliferation and cell cycle progression. nih.govresearchgate.net The mechanism behind this involves the specific inhibition of Hsp70, as overexpression of Hsp70 can largely abolish the inhibitory effects of the compound. nih.gov This indicates that the impact of VER-155008 on the cell cycle is directly mediated through its interaction with Hsp70.
Research on pleural mesothelioma and prostate cancer cells has further elucidated the specific nature of this cell cycle arrest. In pleural mesothelioma cell lines, treatment with VER-155008 induces a G1 phase arrest. frontiersin.orgresearchgate.netnih.govnih.gov This arrest is associated with the disruption of the PI3K/AKT/mTOR signaling pathway. frontiersin.orgnih.gov Specifically, the inactivation of Hsp70 by VER-155008 leads to the dephosphorylation and inactivation of AKT, a key protein in this pathway, which in turn leads to G1 arrest and a halt in proliferation. nih.gov Similarly, in the androgen receptor-positive prostate cancer cell line LNCaP, VER-155008 treatment also results in G1 cell cycle arrest. nih.gov
The induction of cell cycle arrest by Hsp70 inhibitors like VER-155008 is a critical mechanism for their anti-cancer effects. By halting the cell cycle, these inhibitors can make tumor cells more susceptible to other treatments, such as radiotherapy, and can lead to increased apoptosis (programmed cell death). frontiersin.orgresearchgate.net The ability of VER-155008 to disrupt key signaling pathways that regulate cell cycle progression underscores its potential as a therapeutic agent. frontiersin.org
Table 1: Effect of VER-155008 on Cell Cycle Progression in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Cell Cycle | Associated Pathway |
|---|---|---|---|
| Non-small-cell lung cancer (NSCLC) | Lung Cancer | Inhibition of cell cycle progression nih.govresearchgate.net | - |
| Pleural mesothelioma (211H, H28) | Mesothelioma | G1 phase arrest frontiersin.orgresearchgate.netnih.govnih.gov | PI3K/AKT/mTOR frontiersin.orgnih.gov |
| LNCaP | Prostate Cancer | G1 phase arrest nih.gov | - |
Interaction with Ion Channels and Other Targets
Inhibition of Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Activity
Recent research has identified VER-155008 as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. nih.gov TRPM7 is a unique protein that functions as both an ion channel, permeable to cations like calcium and magnesium, and a serine/threonine-protein kinase. nih.govqueens.org It plays a crucial role in cellular processes such as proliferation, survival, and migration. koreamed.orgmdpi.com
Studies have shown that VER-155008 suppresses the channel activity of TRPM7 with a high degree of selectivity. nih.gov Using electrophysiological analysis and calcium imaging, researchers determined that VER-155008 inhibits the TRPM7 channel with an IC50 value of 0.11 µM. nih.govqueens.org Importantly, it does not have a significant impact on the closely related TRPM6 channel, highlighting its specificity. nih.govresearchgate.net This selective inhibition allows for the specific manipulation of TRPM7 currents in research settings. nih.gov
The inhibition of TRPM7 by VER-155008 has been shown to disrupt β-cell proliferation, a process linked to diminished ERK1/2 signaling. patsnap.com Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this inhibition. VER-155008 binds to a vanilloid-like (VL) site on the TRPM7 channel, stabilizing it in a closed, non-conducting state. researchgate.netnih.gov This binding is accompanied by the displacement of a lipid molecule that normally resides in this pocket. nih.gov The identification of this binding site provides a foundation for the future design of even more selective TRPM7 inhibitors. nih.gov
The discovery of VER-155008's activity as a TRPM7 inhibitor is significant, as TRPM7 is implicated in various pathologies, including cancer. nih.govqueens.org The ability to selectively block this channel provides a valuable pharmacological tool for studying its physiological and pathological roles. nih.gov
Table 2: Inhibitory Activity of VER-155008 on TRPM7
| Parameter | Value | Reference |
|---|---|---|
| Target | Transient Receptor Potential Melastatin 7 (TRPM7) | nih.gov |
| IC50 | 0.11 µM | nih.govqueens.org |
| Selectivity | No significant effect on TRPM6 | nih.govresearchgate.net |
| Mechanism of Action | Binds to a vanilloid-like (VL) site, stabilizing the closed state | researchgate.netnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| VER-155008 |
| VER-155008-d6 |
| AKT |
| PI3K |
| mTOR |
| ERK1/2 |
| CCT128930 |
| NS8593 |
| iloperidone |
Preclinical Research Applications and Findings of Ver 155008
Studies in In Vitro Cellular Models
In vitro studies have been fundamental in delineating the cellular effects of VER-155008, confirming its mechanism of action and revealing its impact on various cancer cell phenotypes.
Research has demonstrated that the pharmacological inhibition of Hsp70/Hsc70 by VER-155008 produces cellular effects that are comparable to those observed with genetic knockdown techniques, such as siRNA. A key consequence of Hsp70 inhibition is the destabilization and subsequent degradation of "client" proteins that rely on Hsp70 for their proper folding and function. Treatment with VER-155008 has been shown to induce the degradation of Hsp90 client proteins, including Her2 and Raf-1, in colon and breast carcinoma cells. researchgate.netnih.gov This outcome is a hallmark of Hsp70/Hsc70 disruption, as dual targeting of these chaperones with siRNA also leads to the proteasome-dependent degradation of Hsp90 client proteins. nih.gov
Furthermore, studies have shown that a significant reduction in cancer cell viability requires the simultaneous knockdown of both the inducible Hsp70 (HSPA1) and the constitutive Hsc70 (HSPA8). nih.gov VER-155008, which inhibits both Hsp70 and Hsc70, effectively mimics this dual genetic knockdown, leading to inhibited proliferation across various cancer cell lines. nih.govselleckchem.com Additionally, both the genetic knockdown of Hsp70 and treatment with VER-155008 have been observed to activate autophagy in non-small-cell lung cancer (NSCLC) cells, further supporting the notion that VER-155008 phenotypically mirrors the genetic silencing of its targets. researchgate.net
VER-155008 serves as a critical chemical probe for elucidating the specific functions of Hsp70. nih.gov Developed through a structure-based approach, it was designed to be a potent and selective ATP-competitive inhibitor, binding to the nucleotide-binding domain (NBD) of Hsp70. researchgate.netnih.gov This specific mode of action allows researchers to dissect the roles of Hsp70's ATPase activity in various cellular pathways.
Crystallography studies have confirmed that VER-155008 binds to the ATP binding pocket of Hsc70, providing a clear molecular basis for its inhibitory action. nih.govbpsbioscience.com Its utility as a probe is enhanced by its selectivity; it shows over 100-fold selectivity for the Hsp70 family over Hsp90. selleckchem.com By using VER-155008, scientists can investigate the consequences of inhibiting Hsp70's chaperone function in real-time, which is often more feasible than genetic methods. For instance, it has been used in fluorescence polarization assays to confirm its competitive binding against ATP, validating it as a reliable tool for studying Hsp70 biochemistry and its role in cellular homeostasis and disease. nih.gov
The migration of cancer cells is a critical step in metastasis. Hsp70 has been implicated in this process, in part by chaperoning proteins necessary for cell motility. scitechdaily.com Preclinical studies using VER-155008 have provided direct evidence of Hsp70's role in cancer cell migration. In a pheochromocytoma cell line (PC12), treatment with VER-155008 was shown to effectively suppress both cell migration and invasion. nih.gov The mechanism is believed to involve the disruption of key signaling pathways that control the cellular machinery for movement, such as the PI3K/AKT/mTOR and MEK/ERK pathways. nih.gov By inhibiting Hsp70, VER-155008 disrupts the stability and function of proteins within these pathways, thereby impeding the ability of cancer cells to migrate.
Table 1: Effect of VER-155008 on Cancer Cell Proliferation
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| HCT116 | Colon Carcinoma | 5.3 |
| HT29 | Colon Carcinoma | 12.8 |
| BT474 | Breast Carcinoma | 10.4 |
| MDA-MB-468 | Breast Carcinoma | 14.4 |
| 211H | Pleural Mesothelioma | 2.2 |
| H2452 | Pleural Mesothelioma | 1.5 |
| H28 | Pleural Mesothelioma | 3.1 |
GI50 represents the concentration causing 50% inhibition of cell growth. Data sourced from multiple studies. selleckchem.commedchemexpress.comnih.gov
A key strategy in cancer therapy is to enhance the sensitivity of tumor cells to radiation. Hsp70 is known to have anti-apoptotic functions, protecting cancer cells from stresses like ionizing radiation. nih.gov Inhibiting Hsp70 is therefore a rational approach to increase the efficacy of radiotherapy.
Studies have shown that VER-155008 can sensitize cancer cells to ionizing radiation. nih.gov In A549 non-small-cell lung cancer (NSCLC) cells, inhibition of Hsp70 by VER-155008 led to increased sensitivity to radiation treatment. nih.govresearchgate.net The underlying mechanisms are thought to involve the induction of cell cycle arrest, which prevents cells from repairing radiation-induced DNA damage before entering mitosis. nih.gov For example, in pleural mesothelioma cells, VER-155008 induces a G1 cell cycle arrest. nih.govnih.gov By compromising the stress-response pathways governed by Hsp70, VER-155008 lowers the threshold for radiation-induced cell death, making it a potential radiosensitizer.
Investigations in In Vivo Animal Models
To assess the therapeutic potential of VER-155008 in a more complex biological system, researchers have utilized in vivo animal models, primarily xenografts, where human tumor cells are implanted into immunocompromised mice.
Xenograft models are crucial for evaluating the anti-tumor efficacy of investigational drugs. nih.govaltogenlabs.com In vivo studies with VER-155008 have demonstrated its ability to inhibit tumor growth. In a xenograft model using the pheochromocytoma cell line PC12, systemic administration of VER-155008 resulted in a significant reduction in tumor volume compared to the control group. nih.gov
Another study using a colon cancer model showed that VER-155008-loaded micelles, when combined with mild-temperature photothermal therapy, led to a remarkable decrease in tumor size, with some tumors vanishing completely. nih.gov This suggests that VER-155008 can also enhance the efficacy of other therapeutic modalities in vivo by attenuating the heat-resistance of tumor cells. nih.gov While pharmacokinetic studies have indicated that VER-155008 can be subject to rapid metabolism and clearance, its demonstrated efficacy in these models provides a strong rationale for further development and optimization of Hsp70 inhibitors for cancer therapy. nih.govresearchgate.net
Table 2: In Vivo Efficacy of VER-155008 in a Pheochromocytoma Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) |
|---|---|
| Control | 2584.7 ± 525.6 |
| VER-155008 | 1253.9 ± 157.8 |
Data reflects tumor volume after a two-week treatment period. nih.gov
Impact on Axonal Degeneration and Memory Function in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)
Research in preclinical models of Alzheimer's disease has demonstrated a significant neuroprotective role for VER-155008. In a widely used mouse model of Alzheimer's disease (5XFAD mice), administration of VER-155008 has been shown to ameliorate memory deficits and combat axonal degeneration. frontiersin.orgnih.gov Studies have revealed that the compound can penetrate the brain and directly influence impaired neurons. frontiersin.org
One of the key findings is the ability of VER-155008 to promote axonal regrowth. frontiersin.org In vitro studies using cultured neurons treated with amyloid-β, a hallmark pathological feature of Alzheimer's, showed that VER-155008 could reverse the induced axonal atrophy. frontiersin.orgresearchgate.net This suggests that inhibiting Hsp70 function can trigger regenerative processes in neurons.
Furthermore, in vivo studies with 5XFAD mice have shown that treatment with VER-155008 leads to substantial improvements in various aspects of memory, including object recognition, location, and episodic-like memory. frontiersin.orgnih.gov This functional recovery is accompanied by a reduction in bulb-like axonal swellings, indicating a reversal of axonal degeneration in the brain. frontiersin.org
| Parameter | Observation in 5XFAD Mice Treated with VER-155008 | Reference |
|---|---|---|
| Axonal Morphology | Reduced bulb-like axonal swelling in the perirhinal cortex and CA1 region of the hippocampus. | frontiersin.org |
| Axonal Growth (in vitro) | Promoted axonal regrowth in amyloid-β-treated cultured neurons. | frontiersin.orgresearchgate.net |
| Memory Function | Improved performance in object recognition, location, and episodic-like memory tests. | frontiersin.orgnih.gov |
Influence on Pathological Features in Disease Models
Beyond its effects on neuronal structure and function, VER-155008 has been observed to directly impact the core pathological hallmarks of Alzheimer's disease in preclinical models. frontiersin.org In 5XFAD mice, the administration of VER-155008 resulted in a notable reduction of amyloid plaques, which are extracellular aggregates of the amyloid-β peptide. frontiersin.org
In addition to amyloid plaques, the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein is another key pathological feature of Alzheimer's disease. mdpi.com Treatment with VER-155008 was also found to decrease the accumulation of paired helical filament (PHF)-tau, the primary component of these tangles. frontiersin.org These findings suggest that the inhibition of Hsp70 by VER-155008 can interfere with the processes that lead to the formation and/or promote the clearance of these pathological protein aggregates.
| Pathological Feature | Effect of VER-155008 Treatment in 5XFAD Mice | Reference |
|---|---|---|
| Amyloid Plaques | Significant reduction in amyloid plaque deposition. | frontiersin.org |
| Paired Helical Filament (PHF)-Tau | Decreased accumulation of PHF-tau. | frontiersin.org |
Combinatorial Research Strategies with VER-155008
The therapeutic potential of VER-155008 is also being explored in combination with other anti-cancer strategies, leveraging its ability to sensitize cancer cells to other treatments.
Synergy with Hsp90 Inhibitors in Preclinical Cancer Models
Heat shock protein 90 (Hsp90) is another crucial molecular chaperone that is often exploited by cancer cells to maintain the stability and function of numerous oncoproteins. mdpi.com It has been observed that the inhibition of Hsp90 can lead to a compensatory upregulation of Hsp70, potentially limiting the therapeutic efficacy of Hsp90 inhibitors. nih.gov This has led to the investigation of dual inhibition of both Hsp70 and Hsp90.
Preclinical studies in non-small-cell lung cancer (NSCLC) have demonstrated a potent synergistic effect when VER-155008 is combined with the Hsp90 inhibitor 17-AAD. nih.govresearchgate.net This combination has been shown to significantly inhibit NSCLC cell proliferation. nih.gov The rationale behind this synergy is that by simultaneously blocking both chaperone systems, cancer cells are deprived of critical survival mechanisms, leading to enhanced cell death.
Potential for Combined Modalities in Radiotherapy Research
Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by the ability of cancer cells to repair radiation-induced damage. Hsp70 is known to play a role in protecting cancer cells from the cytotoxic effects of radiation. frontiersin.org Therefore, inhibiting Hsp70 with VER-155008 is being investigated as a strategy to enhance the radiosensitivity of tumors.
In preclinical studies involving the A549 human lung adenocarcinoma cell line, it was observed that inhibition of Hsp70 by VER-155008 sensitized these cells to ionizing radiation. nih.govresearchgate.net This suggests that VER-155008 could potentially be used as a radiosensitizer, making radiotherapy more effective at lower doses and potentially reducing side effects. Further research is exploring the precise mechanisms by which Hsp70 inhibition enhances the effects of radiation therapy. frontiersin.org
Advanced Research Methodologies Applied to Ver 155008
Biochemical and Biophysical Characterization
The interaction of VER-155008 with its primary targets, the Hsp70 family of proteins, has been meticulously studied using an array of biophysical techniques. These methods have provided deep insights into the binding affinity, thermodynamics, kinetics, and structural basis of its inhibitory action.
Fluorescence Polarization (FP) Assays for Binding and Activity
Fluorescence polarization (FP) has been a key method to quantify the binding affinity and inhibitory potency of VER-155008. researchgate.netresearchgate.netselleck.co.jpicr.ac.uk This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In the context of VER-155008, a fluorescently labeled ATP analog, such as N6-(6-amino)hexyl-ATP-5-FAM, is used as a probe that binds to the nucleotide-binding domain (NBD) of Hsp70. researchgate.netselleck.co.jpapexbt.com When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to the much larger Hsp70 protein, its rotation slows significantly, leading to an increase in fluorescence polarization.
Competitive FP assays are then employed to determine the inhibitory concentration (IC50) of VER-155008. In these experiments, the compound is introduced to the Hsp70-probe complex, and its ability to displace the fluorescent probe is measured by the corresponding decrease in fluorescence polarization. researchgate.netselleck.co.jp Through this methodology, VER-155008 was identified as a potent inhibitor of several Hsp70 family members. selleck.co.jpmedchemexpress.com
| Target Protein | IC50 (µM) |
| Hsp70 | 0.5 |
| Hsc70 | 2.6 |
| Grp78 | 2.6 |
| This table presents the half-maximal inhibitory concentration (IC50) values of VER-155008 for different Hsp70 family proteins as determined by fluorescence polarization assays. selleck.co.jpmedchemexpress.com |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. nih.govkhanacademy.orgkhanacademy.org ITC has been instrumental in characterizing the binding of VER-155008 to Hsp70. nih.govplos.org The experiment involves titrating VER-155008 into a solution containing the Hsp70 protein and measuring the minute amounts of heat that are either released (exothermic) or absorbed (endothermic).
The resulting data are used to determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. khanacademy.orgkhanacademy.org Studies have shown that the binding of VER-155008 to Hsp70 is a highly enthalpy-driven interaction. nih.gov This suggests that the formation of favorable hydrogen bonds and van der Waals interactions is the primary driving force for the binding process.
| Ligand | Target Protein | Binding Affinity (Kd) |
| VER-155008 | Human Hsp70 | 228 ± 16 nM |
| ADP | Human Hsp70 | 7.7 ± 0.4 nM |
| VER-155008 | Grp78 | 80 nM |
| This table displays the dissociation constants (Kd) for the binding of VER-155008 and ADP to Hsp70 and Grp78, as determined by Isothermal Titration Calorimetry. nih.govplos.orgdrugbank.com |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. nih.gov It provides valuable information about the kinetics of an interaction, including the association rate (ka) and the dissociation rate (kd), from which the binding affinity (Kd) can also be calculated. In SPR experiments for VER-155008, the Hsp70 protein is typically immobilized on a sensor chip. A solution containing VER-155008 is then flowed over the chip surface, and the binding is detected as a change in the refractive index at the surface. plos.org
SPR analysis has confirmed the direct interaction between VER-155008 and Hsp70. The binding data for VER-155008 to Hsp70 fit well with a 1:1 Langmuir binding model, which is indicative of a specific, reversible, one-to-one interaction. nih.govplos.org This technique has also been used to characterize the binding of VER-155008 to another Hsp70 family member, Grp78. drugbank.comproteopedia.orgebi.ac.uk
X-ray Crystallography for Ligand-Protein Complex Structures
X-ray crystallography is an essential technique for determining the three-dimensional structure of molecules at atomic resolution. This method has provided a detailed structural basis for the inhibitory mechanism of VER-155008. researchgate.netapexbt.comnih.gov Researchers have successfully solved the crystal structure of the nucleotide-binding domain (NBD) of Hsp70 and Hsc70 in complex with VER-155008. researchgate.netnih.gov
These structures reveal that VER-155008 binds within the ATP-binding pocket of the chaperone, acting as an ATP-competitive inhibitor. researchgate.netapexbt.comnih.gov The adenosine (B11128) moiety of VER-155008 occupies the same location as the adenosine part of ATP. researchgate.nete-century.us Key interactions that stabilize the binding include hydrogen bonds between the ribose group of VER-155008 and residues like Lys271 and Ser275, as well as π-stacking interactions between the dichlorobenzene ring and Arg272. researchgate.net This detailed structural information is invaluable for understanding the compound's potency and selectivity and for guiding further drug development efforts.
| PDB Entry | Protein | Resolution (Å) |
| 4IO8 | Human Hsp70 NBD in complex with VER-155008 | Not specified in abstracts |
| 3FZL | Hsc70 in complex with Bag1 and VER-155008 | Not specified in abstracts |
| 6H54 | Bovine Hsc70 in complex with VER-155008 | 2.02 |
| This table summarizes the Protein Data Bank (PDB) entries for the crystal structures of VER-155008 in complex with Hsp70 family members. researchgate.netnih.govrcsb.org |
Cellular and Molecular Biology Techniques
Beyond biophysical characterization, understanding the cellular consequences of Hsp70 inhibition by VER-155008 is crucial. Cellular and molecular biology techniques are employed to investigate the compound's effects on protein expression, signaling pathways, and cellular fate.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method has been extensively used to study the downstream cellular effects of VER-155008 treatment. e-century.usnih.govresearchgate.netaacrjournals.orgnih.govtandfonline.com
Research has shown that inhibition of Hsp70 by VER-155008 leads to the degradation of known Hsp90 client proteins, such as Raf-1 and Her2. researchgate.nethsp70.combpsbioscience.com This indicates a functional interplay between Hsp70 and Hsp90 in maintaining the stability of these oncogenic proteins. Furthermore, treatment with VER-155008 has been shown to affect the expression levels of other heat shock proteins. For instance, in prostate cancer cells, VER-155008 significantly inhibited the expression of HSP27, HOP, and HSP90β, while the levels of HSP40, HSP60, and HSP90α remained unchanged. nih.gov
Western blotting is also critical for examining the impact of VER-155008 on signaling pathways. Studies in mesothelioma and pheochromocytoma cells have demonstrated that VER-155008 treatment leads to a reduction in the phosphorylation of Akt, a key protein in cell survival pathways, without affecting the total levels of Akt. e-century.usresearchgate.netaacrjournals.orgnih.gov This suggests that Hsp70 activity is required for maintaining the active, phosphorylated state of Akt in these cancer cells.
| Cell Line | Protein Analyzed | Observed Effect of VER-155008 |
| HCT116, BT474 | Raf-1, Her2 | Degradation/Reduced levels |
| LNCaP (Prostate Cancer) | HSP27, HOP, HSP90β | Significantly inhibited expression |
| LNCaP (Prostate Cancer) | HSP40, HSP60, HSP90α | Expression remained unchanged |
| LNCaP (Prostate Cancer) | Androgen Receptor (AR) | Decreased expression |
| Mesothelioma Cells | Phosphorylated Akt (p-Akt) | Reduced expression |
| Mesothelioma Cells | Total Akt | Stable expression |
| Pheochromocytoma Cells | Phosphorylated Akt, ERK | Down-regulated phosphorylation |
| H1299, A375 | Cleaved Lamin A, Cleaved Caspase 3 | Accumulation (indicative of apoptosis) |
| This table summarizes the effects of VER-155008 on the expression and phosphorylation of various proteins in different cancer cell lines, as determined by Western blot analysis. e-century.usnih.govresearchgate.netnih.govtandfonline.comhsp70.com |
Cell Viability and Proliferation Assays (e.g., CCK8, SRB)
To quantify the impact of VER 155008 on cancer cell survival and growth, researchers frequently utilize cell viability and proliferation assays. These assays are fundamental in determining the dose-dependent effects of the compound.
The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in a sample. glpbio.comdojindo.comsigmaaldrich.comraybiotech.com This method relies on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. dojindo.comraybiotech.com The amount of formazan generated is directly proportional to the number of viable cells. sigmaaldrich.comraybiotech.com Studies have employed the CCK8 assay to demonstrate that VER 155008 inhibits the viability of various cancer cell lines in a dose- and time-dependent manner. nih.gov For instance, in a study on pheochromocytoma PC12 cells, the 50% inhibitory concentrations (IC50) of VER 155008 were determined to be 64.3 μM, 61.8 μM, and 50.5 μM at 24, 48, and 72 hours, respectively. nih.gov
Another commonly used method is the Sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells under mildly acidic conditions. The amount of bound dye provides an estimation of the total protein mass, which is proportional to the number of cells. The SRB assay has been used to determine the anti-proliferative effects of VER 155008 on various cancer cell lines. abmole.com
The collective data from these assays have consistently shown that VER 155008 inhibits the proliferation of a range of human cancer cell lines, including those from breast, colon, and lung cancers, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values typically in the micromolar range. nih.govmedchemexpress.com
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they flow in a fluid stream through a beam of light. bu.eduescca.eunih.gov This methodology has been instrumental in understanding the cellular mechanisms underlying the anti-cancer effects of VER 155008.
Cell Cycle Analysis: By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). escca.eunih.gov Several studies have used this approach to show that VER 155008 can induce cell cycle arrest in various cancer cell lines. For example, in pleural mesothelioma cell lines, treatment with VER 155008 led to an arrest in the G1 phase of the cell cycle. nih.gov This G1 arrest is often associated with the inhibition of signaling pathways that control cell cycle progression. nih.govresearchgate.net
Apoptosis Analysis: Flow cytometry is also widely used to detect and quantify apoptosis, or programmed cell death. A common method involves the dual staining of cells with Annexin V and a viability dye like PI. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. mdpi.com PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. mdpi.com
Research has demonstrated that VER 155008 induces apoptosis in a dose-dependent manner in various cancer cell types. e-century.usnih.gov For example, in pheochromocytoma PC12 cells, the apoptotic rate increased significantly with increasing concentrations of VER 155008. e-century.us Similarly, in multiple myeloma cells, VER 155008 was shown to induce apoptosis, even in the presence of bone marrow stromal cells which typically promote cancer cell survival. haematologica.org The induction of apoptosis by VER 155008 can be either caspase-dependent or -independent, depending on the cell type. nih.gov
Genetic Manipulation (e.g., siRNA knockdown, overexpression) in Research Contexts
To confirm that the observed effects of VER 155008 are specifically due to the inhibition of Hsp70, researchers have employed genetic manipulation techniques.
siRNA Knockdown: Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that can be used to silence the expression of specific genes. By introducing siRNA targeting Hsp70 into cancer cells, researchers can reduce the levels of this protein and observe whether the effects mimic those of VER 155008 treatment. Studies have shown that the dual knockdown of Hsc70 and Hsp70 using siRNA leads to the degradation of Hsp90 client proteins and induces apoptosis in tumor cells, mirroring the effects of VER 155008. nih.gov Furthermore, knocking down Hsp70 has been shown to enhance the apoptotic effects of other anti-cancer drugs, a potentiation also observed with VER 155008. haematologica.org
Overexpression: Conversely, overexpressing Hsp70 in cancer cells can be used to investigate whether increased levels of the protein can rescue the cells from the effects of VER 155008. In studies on non-small-cell lung cancer (NSCLC), the inhibitory effect of VER 155008 on cell proliferation was significantly abolished by the overexpression of Hsp70, providing strong evidence that the drug's effect is specifically mediated through Hsp70 inhibition. researchgate.net
These genetic manipulation studies have been crucial in validating Hsp70 as the primary target of VER 155008 and in understanding the downstream consequences of its inhibition.
Advanced Analytical Techniques
Advanced analytical techniques are essential for the characterization and quality control of VER 155008-d6 and for studying its behavior in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, quantitative NMR, implications of deuteration for this compound)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules.
¹H-NMR and Identity Confirmation: ¹H-NMR (Proton NMR) is routinely used to confirm the chemical structure of synthesized compounds like VER 155008. iu.eduescholarship.org The resulting spectrum provides a unique fingerprint of the molecule, with the chemical shifts, integration, and coupling patterns of the proton signals confirming the arrangement of atoms within the molecule.
Implications of Deuteration for this compound: this compound is a deuterated analog of VER 155008, meaning that six of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. Deuterium is a stable isotope of hydrogen. In ¹H-NMR, deuterium is "silent," meaning it does not produce a signal. Therefore, the ¹H-NMR spectrum of this compound would show the absence of signals corresponding to the positions of deuteration. This lack of signal provides a direct confirmation of successful deuteration.
Quantitative NMR (qNMR): Quantitative NMR can be used to determine the purity of a compound without the need for a reference standard of the same compound. By integrating the signals of the analyte against those of an internal standard with a known concentration, the absolute quantity of the analyte can be determined.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation in Research Studies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. frontiersin.orgnih.gov
Purity and Identity Confirmation: LC-MS is widely used to confirm the identity and assess the purity of chemical compounds like VER 155008 and its deuterated analog. frontiersin.orgnih.govmdpi.com The liquid chromatography step separates the compound of interest from any impurities. The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, providing a precise molecular weight. For this compound, the mass spectrum would show a molecular ion peak that is 6 mass units higher than that of the non-deuterated VER 155008, confirming the incorporation of the six deuterium atoms. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
Use as an Internal Standard: Deuterated compounds like this compound are often used as internal standards in quantitative LC-MS studies. cerilliant.com Because it has nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatography and experiences similar ionization efficiency. However, it is distinguishable by its higher mass. By adding a known amount of this compound to a sample, it can be used to accurately quantify the amount of VER 155008 present, correcting for any sample loss during preparation or variations in instrument response.
Computational and Structural Biology Approaches
Computational and structural biology approaches have been pivotal in understanding the interaction between VER 155008 and its target, Hsp70.
Structure-Based Drug Design: The development of VER 155008 was guided by structure-based design, utilizing the crystal structure of the Hsp70 nucleotide-binding domain (NBD). stressmarq.comoncohemakey.com By analyzing the ATP-binding pocket, researchers were able to design adenosine analogs that could effectively compete with ATP. researchgate.netoncohemakey.com
X-ray Crystallography: X-ray crystallography has been used to determine the three-dimensional structure of VER 155008 in complex with the Hsp70 NBD. bpsbioscience.comresearchgate.netrcsb.org These studies have provided atomic-level detail of the binding mode, showing that VER 155008 occupies the same site as ATP and makes similar interactions with the protein. researchgate.netnih.gov The crystal structure of the human Hsp70 NBD in complex with VER-155008 has been deposited in the Protein Data Bank (PDB ID: 4IO8). rcsb.org
Computational Modeling: Computational modeling and docking studies have been used to predict and analyze the binding of VER 155008 to Hsp70. oncohemakey.comresearchgate.net These in silico methods can help to rationalize the observed binding affinity and selectivity and can guide the design of new, potentially more potent inhibitors. researchgate.net
Structure-Based Design Principles for Adenosine Analogues
The discovery of VER-155008 is a direct result of a structure-based drug design campaign. nih.govresearchgate.net This strategy began by selecting adenosine, a core fragment of the natural substrate ATP, as a starting point for investigation. rsc.org The rationale was to engineer a molecule that could effectively compete with ATP and ADP for binding to the highly conserved nucleotide-binding domain (NBD) of Hsp70. nih.govmdpi.com
Initial screening of commercially available adenosine analogues was conducted using a fluorescence polarization (FP) assay, which allowed for high-throughput identification of compounds that could displace a fluorescently labeled ATP tracer from the Hsp70 NBD. rsc.orgresearchgate.net This led to the identification of an initial hit, which was then systematically optimized through iterative cycles of chemical synthesis and biological testing, guided by high-resolution structural data.
X-ray crystallography was instrumental in this process, providing detailed atomic-level snapshots of how the analogues engaged with the ATP-binding pocket. The crystal structure of VER-155008 in complex with the NBD of Hsc70 (a constitutive Hsp70 isoform) and the co-chaperone Bag-1 revealed the precise nature of the ligand-chaperone interaction. nih.govresearchgate.net
Analysis of the co-crystal structure demonstrated that the adenosine portion of VER-155008 skillfully mimics the binding of ATP. nih.gov Key interactions include:
The adenine (B156593) ring of VER-155008 overlays with that of ATP, forming a crucial hydrogen bond with the side chain of Ser275. researchgate.net
The ribose moiety's hydroxyl groups form hydrogen bonds, with O2' directly interacting with Lys271 and O3' forming a water-mediated hydrogen bond with Asp234. researchgate.net
The differentiating substitutions on the adenosine scaffold provide enhanced affinity and specificity. The 4-cyano-benzyloxymethyl group interacts with Tyr15, while the dichlorobenzene moiety engages in π-stacking interactions with the side chain of Arg272. researchgate.net
This structure-guided approach enabled the rational modification of the initial adenosine scaffold to create VER-155008, a compound with a significantly improved inhibitory potency, exhibiting an IC50 of approximately 0.5 µM for Hsp70. rsc.orgstressmarq.com
| Target Protein | Assay Type | Value (µM) | Reference |
|---|---|---|---|
| Hsp70 | IC50 | 0.5 | rsc.orgstressmarq.comtocris.com |
| Hsc70 | Kd | 0.3 | nih.gov |
| Grp78 | Binding Confirmed | N/A | rsc.orgtocris.com |
| Hsp90β | IC50 | >200 | tocris.comrndsystems.com |
Molecular Dynamics Simulations of Ligand-Chaperone Interactions
While X-ray crystallography provides a static image of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and energetic landscape of the interaction over time. nih.govnih.gov MD simulations have been applied to the VER-155008-Hsp70 system to complement structural data and deepen the understanding of its inhibitory mechanism. nih.govmdpi.com
These computational studies simulate the movements and interactions of atoms in the complex, providing insights that are not apparent from static structures. A key finding from research on Hsp70 inhibitors is that the binding of VER-155008 locks the NBD into a specific conformational state. nih.gov It acts as an ATP-competitive inhibitor that arrests the NBD in a "half-open" conformation, which is similar to the ADP-bound state. nih.govresearchgate.net This conformational arrest is critical as it prevents the allosteric communication between the NBD and the substrate-binding domain (SBD), a process essential for the chaperone's client protein folding and release cycle. nih.govhsp70.com
MD simulations can be used to:
Assess Complex Stability: By simulating the trajectory of the complex, researchers can confirm the stability of VER-155008 within the ATP-binding pocket and validate the key interactions observed in crystallography. nih.govresearchgate.net
Analyze Conformational Changes: Simulations can map the local changes in protein secondary structure upon ligand binding. For example, studies on other Hsp70 ligands have shown how binding can alter the conformation of specific loops and helices adjacent to the binding site, which is crucial for the allosteric mechanism. mdpi.com
Guide Further Design: By understanding the dynamic behavior and identifying regions of flexibility or instability, MD simulations can inform the design of next-generation inhibitors with improved residence time or modified dynamic properties.
The combination of structure-based design and molecular dynamics simulations provides a powerful paradigm for developing targeted molecular therapies. In the case of VER-155008, these methodologies were essential for transforming a simple fragment into a potent and well-characterized inhibitor, paving the way for further exploration of Hsp70 as a therapeutic target.
| Residue | Interaction Type | Interacting Moiety of VER-155008 | Reference |
|---|---|---|---|
| Tyr15 | van der Waals / Hydrophobic | 4-cyano-benzyloxymethyl | researchgate.net |
| Lys271 | Hydrogen Bond | Ribose O2' | researchgate.net |
| Arg272 | π-Stacking | Dichlorobenzene | researchgate.net |
| Asp234 | Water-mediated Hydrogen Bond | Ribose O3' | researchgate.net |
| Ser275 | Hydrogen Bond | Adenine N1 | researchgate.net |
Structure Activity Relationship Sar Studies and Analogue Development for Ver 155008
Analysis of the Adenosine (B11128) Scaffold as an Hsp70 Inhibitor Core
The 70 kDa heat shock proteins (Hsp70s) are ATP-dependent molecular chaperones. Their function is intrinsically linked to a cycle of ATP binding and hydrolysis within their Nucleotide-Binding Domain (NBD). rsc.org This reliance on ATP makes the adenosine scaffold a logical starting point for designing competitive inhibitors. Molecules that mimic ATP can occupy the same binding pocket in the NBD, thereby preventing the protein from utilizing its natural substrate and disrupting its chaperone cycle. oup.comrsc.org
The choice of the adenosine core for VER-155008 was a strategic one, aiming to leverage the natural affinity of the Hsp70 NBD for the adenine (B156593) and ribose moieties. acs.org However, targeting this site presents significant challenges. The cellular concentration of ATP is very high (millimolar range), and Hsp70 itself has a high affinity for ATP, meaning any competitive inhibitor must bind with very high affinity to be effective. escholarship.org Furthermore, the ATP-binding pocket is relatively hydrophilic and highly conserved across many other essential proteins, creating potential for off-target effects. escholarship.orgplos.org Despite these hurdles, the development of VER-155008 demonstrated that the adenosine scaffold could be successfully modified to create potent and selective Hsp70 inhibitors. oup.comacs.org
Identification of Key Pharmacophoric Elements for Hsp70 Binding
X-ray crystallography and molecular modeling have been instrumental in elucidating the binding mode of VER-155008 within the Hsp70 NBD. nih.govresearchgate.net These studies have identified several key interactions that define its pharmacophore:
Adenine Core : The central purine (B94841) ring mimics the adenine of ATP, forming a critical hydrogen bond between its N1 nitrogen and the backbone of residue Ser275 in the Hsp70 pocket. researchgate.net
Ribose Moiety : The ribose-like sugar ring positions the molecule correctly within the binding site. The 2'-hydroxyl group forms a direct hydrogen bond with Lys271, while the 3'-hydroxyl can form a water-mediated hydrogen bond with Asp234. researchgate.net
N8-Substitution : The benzylamino group attached at the 8-position of the adenine ring extends into a hydrophobic pocket. The 3,4-dichlorophenyl group engages in favorable π-stacking interactions with the side chain of Arg272, a key feature contributing to the compound's affinity. researchgate.netnih.gov
5'-Substitution : The 4-cyanobenzyl group attached to the 5'-position of the ribose via an ether linkage occupies another region of the ATP-binding site, making interactions with residues such as Tyr15. researchgate.net
These interactions collectively allow VER-155008 to trap the NBD in a conformation similar to its ADP-bound state, which prevents the allosteric communication necessary for the chaperone's function. nih.govresearchgate.net
Development and Evaluation of VER-155008 Analogues
The initial discovery of VER-155008, which has an IC₅₀ of approximately 0.5 µM against Hsp70, served as a valuable starting point for further optimization. bpsbioscience.comrndsystems.com
Structure-guided design has led to the synthesis of numerous analogues to probe the SAR and improve potency. Modifications have targeted the key pharmacophoric elements. For instance, altering the substitution patterns on the phenyl rings of the N8- and 5'-moieties has been a key strategy. The goal is often to optimize hydrophobic and electronic interactions within the binding pocket to enhance affinity. While specific public-domain data tables detailing large series of VER-155008 analogues are limited, the principles of medicinal chemistry suggest that changes to these groups would significantly impact binding affinity. For example, moving the chloro substituents on the N8-benzyl ring or replacing the 5'-cyano group would likely alter the potency. acs.orgresearchgate.net
Challenges and Future Directions in Ver 155008 Research
In Vivo Research Limitations of VER-155008 as a Probe
The transition of VER-155008 from a promising in vitro tool to an effective in vivo probe is hampered by its pharmacokinetic properties.
Rapid Metabolism and Clearance in Animal Models
Studies in animal models have consistently demonstrated that VER-155008 undergoes rapid metabolism and clearance. researchgate.netnih.govselleckchem.comapexbt.comselleck.co.jp Following intravenous administration in mice, the compound is quickly cleared from the plasma. researchgate.netmedchemexpress.com This rapid turnover presents a significant hurdle for maintaining therapeutic concentrations in target tissues over a sustained period.
Implications for Achieving Pharmacologically Relevant Levels in Research Tissues
The fast metabolism and clearance of VER-155008 directly impact the ability to achieve and maintain pharmacologically relevant concentrations within tumor tissues. researchgate.netnih.govselleckchem.comapexbt.comselleck.co.jp Research in mice bearing HCT116 colon carcinoma xenografts showed that even with intravenous administration, the levels of VER-155008 in the tumor were below what is predicted to be a pharmacologically active level. nih.govselleckchem.comapexbt.comselleck.co.jp However, other studies have indicated that VER-155008 can penetrate tumor tissues and even the brain after administration. medchemexpress.comfrontiersin.org This discrepancy highlights the need for further investigation into optimal delivery strategies and formulations to improve the compound's bioavailability and tissue retention.
Addressing Issues of Hsp70 Isoform Selectivity in Research
VER-155008 is known to inhibit multiple Hsp70 family members, which complicates the interpretation of research findings. It is a derivative of adenosine (B11128) and acts as an ATP-competitive inhibitor, binding to the nucleotide-binding domain (NBD) of Hsp70. mdpi.commdpi.comfrontiersin.org
This compound is not only an inhibitor of the inducible Hsp70 (Hsp72) but also binds to the constitutively expressed Hsc70 (Hsp73) and the endoplasmic reticulum-resident Grp78 (BiP). selleckchem.comtocris.comrndsystems.com While it shows potent inhibition of Hsp70, its activity against Hsc70 and Grp78 is also significant. selleckchem.com This lack of absolute isoform specificity, while contributing to its broad anti-cancer activity, makes it challenging to attribute its biological effects to the inhibition of a single Hsp70 isoform. mdpi.com For instance, a study noted that while VER-155008 has a sustained inhibitory effect on Hsc70, its effect on Hsp70 may be less so. frontiersin.org Future research would benefit from the development of more isoform-selective inhibitors to dissect the specific roles of each Hsp70 family member in disease processes.
Investigating Potential Off-Target Effects and Pan-Chaperone Interactions
A significant consideration in the study of VER-155008 is its potential for off-target effects and interactions with the broader chaperone network. While it displays good selectivity against the unrelated Hsp90β chaperone, its activity profile against other ATP-binding proteins is not fully characterized. tocris.comrndsystems.com
Research into Mechanisms of Acquired Resistance to Hsp70 Inhibition
As with many targeted therapies, the development of resistance is a significant concern for Hsp70 inhibitors like VER-155008.
Cellular Adaptive Responses (e.g., ERAD, Autophagy)
Cells can adapt to Hsp70 inhibition through various mechanisms. One key adaptive response is the activation of the unfolded protein response (UPR) and the subsequent induction of autophagy. oncotarget.com Inhibition of Grp78, an Hsp70 isoform in the endoplasmic reticulum, by compounds like VER-155008 can trigger ER stress. biologists.comaging-us.com This, in turn, can activate autophagy as a compensatory survival mechanism to clear aggregated proteins and damaged organelles. oncotarget.commdpi.com
Studies have shown that inhibiting Hsp70 can lead to an increase in the expression of autophagy markers. oncotarget.commdpi.com This suggests that cancer cells may utilize autophagy to counteract the proteotoxic stress induced by Hsp70 inhibition, thereby promoting their survival and contributing to drug resistance. oncotarget.com The interplay between Hsp70 inhibition, ER stress, and autophagy is a critical area for future research to develop strategies to overcome resistance to Hsp70-targeted therapies.
Table of Inhibitory Concentrations (IC50) and Half Maximal Growth Inhibition (GI50) of VER-155008
| Target/Cell Line | IC50/GI50 (μM) | Assay Type |
|---|---|---|
| Hsp70 | 0.5 | Cell-free |
| Hsc70 | 2.6 | Cell-free |
| Grp78 (HSPA5, Bip) | 2.6 | Cell-free |
| BT474 (Breast Cancer) | 5.3 - 14.4 | Cell Proliferation |
| MB-468 (Breast Cancer) | 5.3 - 14.4 | Cell Proliferation |
| HCT116 (Colon Cancer) | 5.3 - 14.4 | Cell Proliferation |
| HT29 (Colon Cancer) | 5.3 - 14.4 | Cell Proliferation |
Data sourced from multiple studies. nih.govselleckchem.com
Table of Compounds Mentioned
| Compound Name |
|---|
| 17-AAG |
| Apoptozole |
| Bortezomib |
| Cisplatin |
| EGCG |
| Fisetin |
| HS-72 |
| Ibrutinib |
| ISRIB |
| JG-98 |
| KRIBB-11 |
| MAL3-101 |
| Methylene blue |
| ML-346 |
| Myricetin |
| NVP-AUY922 |
| Parthenolide |
| PET-16 |
| Rapamycin |
| SAR405 |
| STA-9090 |
| Temozolomide (TMZ) |
| Triptolide |
| VER-82160 |
| YK-5 |
Role of Other Protective Proteins (e.g., Phosphorylated HSP27)
A significant challenge in the therapeutic application of Hsp70 inhibitors like VER-155008 is the compensatory activation of other cellular stress-response pathways. The inhibition of a major chaperone like Hsp70 can trigger the upregulation or modification of other protective proteins, potentially mitigating the intended cytotoxic effects. A key player in this resistance mechanism is Heat Shock Protein 27 (Hsp27).
Upon cellular stress, including that induced by the inhibition of Hsp70, Hsp27 can become phosphorylated. nih.govmdpi.com Phosphorylated Hsp27 (p-Hsp27) is an active anti-apoptotic protein. nih.gov It can interfere with multiple apoptotic pathways. For instance, p-Hsp27 can translocate to the nucleus and interact with the Daxx protein, preventing the activation of the Fas death receptor pathway. nih.gov Furthermore, p-Hsp27 can bind to cytochrome C, disrupting the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. nih.gov Studies have shown that Hsp27 phosphorylation can be crucial in conferring resistance to therapies. mdpi.commdpi.com For example, the ratio of phosphorylated to non-phosphorylated Hsp27 has been suggested as a determinant in predicting resistance to certain chemotherapies. mdpi.com
This presents a challenge for VER-155008-based research, as the inhibition of Hsp70 could lead to an enhanced anti-apoptotic shield through the activation of Hsp27. One study noted that enhancing the phosphorylation of HSP27 upon downregulation of HSP70 could reduce the radiosensitizing effect of an Hsp70 inhibitor. frontiersin.org This suggests that the efficacy of VER-155008 might be limited in cancer cells that can mount a robust Hsp27-mediated survival response. Overcoming this challenge may require combination therapies, for instance, using VER-155008 alongside an Hsp27 inhibitor to achieve a more potent anti-cancer effect. frontiersin.org
Future Research Avenues for Hsp70-Targeted Interventions Based on VER-155008 Insights
The knowledge gained from studying VER-155008 opens up several exciting avenues for future research aimed at developing more effective Hsp70-targeted interventions.
Design of Next-Generation Inhibitors with Improved Research Utility
A significant hurdle identified in preclinical studies of VER-155008 is its low bioavailability. hsp70.com The compound is reported to be rapidly degraded in vivo, preventing its concentration in tumor tissues from reaching pharmacologically effective levels. hsp70.com This limitation curtails its potential as a standalone therapeutic agent, but it also establishes a clear goal for medicinal chemists: the design of next-generation inhibitors.
Exploration of Novel Binding Sites on Hsp70
VER-155008 is a classic example of an ATP-competitive inhibitor, binding directly to the highly conserved N-terminal ATPase domain of Hsp70. nih.govmdpi.com While this approach is effective, the high affinity of Hsp70 for ATP presents a significant challenge for competitive inhibitors. researchgate.net Insights from VER-155008 and other Hsp70 inhibitors highlight the potential of targeting alternative sites on the chaperone to achieve inhibition.
For example, the inhibitor 2-phenylethynesulfonamide (PES) has been shown to bind to the C-terminal substrate-binding domain (SBD) of Hsp70, a region allosterically regulated by the NBD. nih.govfrontiersin.orgnih.gov Other inhibitors, like MKT-077, bind to an allosteric site near the ATP-binding pocket. nih.gov These findings suggest that it is possible to modulate Hsp70 activity without directly competing with ATP.
Future research should leverage the structural and functional knowledge gained from VER-155008 to explore these novel binding sites more thoroughly. Targeting allosteric sites on the NBD or the SBD could offer several advantages, including potentially greater isoform specificity and the ability to modulate specific aspects of the Hsp70 chaperone cycle rather than causing a complete shutdown of ATPase activity. The success and limitations of an NBD-binder like VER-155008 provide a strong rationale for diversifying the approaches to Hsp70 inhibition.
Development of VER-155008 as a Tool for Specific Biological Pathway Dissection
Beyond its potential as a direct anti-cancer agent, VER-155008 serves as a valuable chemical probe for dissecting the complex biological pathways in which Hsp70 is involved. Its specificity as an inhibitor allows researchers to acutely block Hsp70 function and observe the downstream consequences.
Studies have already demonstrated this utility. For instance, VER-155008 has been used to show that Hsp70 inhibition can induce G1 phase cell cycle arrest and disrupt the PI3K/AKT/mTOR signaling pathway in pleural mesothelioma cells. frontiersin.orgnih.gov This helps to elucidate the specific client proteins and pathways that are dependent on Hsp70 for their stability and function. In non-cancer contexts, VER-155008 has been employed to investigate the role of Hsp70 in vascular contraction, revealing that Hsp70 is crucial for proper calcium handling in aortic smooth muscle. nih.gov
Future research can expand on this by using VER-155008 to explore Hsp70's role in a wider range of biological processes, such as immune regulation, neurodegenerative diseases, and infectious diseases. researchgate.netfrontiersin.org By providing a means to rapidly and specifically inhibit Hsp70, VER-155008 and its next-generation derivatives will continue to be indispensable tools for fundamental biology, helping to unravel the intricate network of Hsp70's cellular functions.
Data Tables
Table 1: Inhibitory Profile of VER-155008
| Target Protein | IC₅₀ | Binding Domain | Reference |
|---|---|---|---|
| Hsp70 | 0.5 µM | ATPase (NBD) | tocris.commedchemexpress.com |
| Hsc70 | 2.6 µM | ATPase (NBD) | medchemexpress.com |
| Grp78 | 2.6 µM | ATPase (NBD) | medchemexpress.comcaymanchem.com |
| Hsp90β | >200 µM | - | tocris.com |
Table 2: Research Findings on VER-155008 in Cellular Models
| Cell Line | Cancer Type | Observed Effect | Affected Pathway | Reference |
|---|---|---|---|---|
| HCT116 | Colon Carcinoma | Inhibition of proliferation, apoptosis | - | hsp70.com |
| BT474 | Breast Cancer | Inhibition of proliferation, apoptosis | - | hsp70.com |
| A549, H1299 | NSCLC | Inhibition of proliferation, G0/G1 arrest | - | ebm-journal.orgresearchgate.net |
| 211H, H2452, H28 | Pleural Mesothelioma | Inhibition of proliferation, G1 arrest, autophagy | PI3K/AKT/mTOR | nih.gov |
| PC12 | Pheochromocytoma | Inhibition of proliferation, migration, and invasion | PI3K/AKT/mTOR, MEK/ERK | e-century.us |
Q & A
Q. What strategies address ethical and methodological challenges in translating this compound findings from preclinical to clinical research?
- Methodological Answer: Align preclinical dosing with human-equivalent metrics (e.g., body surface area scaling). Conduct toxicogenomic assessments to identify biomarker candidates for early toxicity detection. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for clinical trial design .
Data Management & Validation
Q. How should researchers handle raw data discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Q. What frameworks ensure robust peer review of this compound studies, particularly when methodologies involve proprietary or non-standard protocols?
- Methodological Answer: Share detailed supplemental materials (e.g., step-by-step protocols, raw instrument outputs) via repositories like Zenodo. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) and invite open peer review to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
